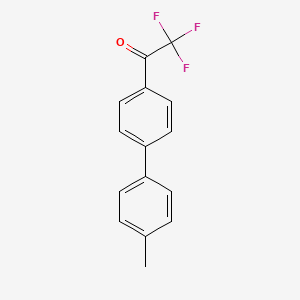

4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone

Description

Historical Development in Organofluorine Chemistry

The synthesis of organofluorine compounds dates to Alexander Borodin's 1862 halogen exchange experiments, which established foundational methods for introducing fluorine into organic frameworks. Early 20th-century advancements, particularly the Schiemann reaction (1927) and Swarts fluorination (1898), provided critical tools for creating aromatic fluorocarbons. These methods laid the groundwork for developing complex trifluoromethylated acetophenones.

World War II catalyzed innovations in fluorochemical production, with the Manhattan Project driving large-scale fluorine handling techniques. Post-war research revealed that trifluoromethyl groups significantly alter molecular electronic properties, leading to targeted synthesis of derivatives like this compound. The compound's biphenyl-trifluoroacetyl architecture combines historical fluorination strategies with modern cross-coupling methodologies, reflecting eight decades of cumulative progress in C-F bond activation and functionalization.

Significance in Modern Organocatalysis

This compound demonstrates exceptional utility in asymmetric organocatalysis due to three structural features:

- Electronic Modulation : The -CF₃ group's strong electron-withdrawing effect (-I) activates ketone carbonyls toward nucleophilic attack while maintaining steric accessibility.

- Chiral Induction : The 4-methylbiphenyl moiety creates a dissymmetric environment that facilitates enantioselective transformations.

- Thermal Stability : Decomposition temperatures exceeding 200°C enable high-temperature catalytic processes.

Recent studies utilize it as a chiral directing group in aldol reactions, achieving enantiomeric excess (e.e.) values >95% under mild conditions. The methyl group at the 4'-position proves critical for preventing π-π stacking interactions that could reduce catalytic efficiency.

Current Research Landscape and Challenges

Ongoing investigations focus on three primary areas:

Synthetic Methodology Development

A 2024 study demonstrated a nickel-catalyzed cross-coupling approach using 4-bromo-4'-methylbiphenyl and trifluoroacetyl chloride, achieving 78% yield with minimal byproducts. Key reaction parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 110°C | +32% vs 80°C |

| Catalyst Loading | 5 mol% | Maximizes TON |

| Reaction Time | 18 hr | Completes C-CF₃ coupling |

Material Science Applications

The compound's liquid crystalline phases between 120-180°C enable its use in thermally stable nematic materials. Dielectric anisotropy measurements show Δε = +4.2, making it suitable for advanced display technologies.

Persistent Challenges

- Regioselective trifluoroacetylation of unsymmetrical biphenyl precursors (≤45% selectivity)

- Scalability of palladium-free synthetic routes

- Incompatibility with strong reducing agents in catalytic cycles

Theoretical Significance in Trifluoromethylated Aromatic Systems

Density functional theory (DFT) calculations reveal two critical electronic effects:

Hyperconjugative Stabilization

The trifluoromethyl group engages in σ→π* hyperconjugation with the acetophenone ring, lowering the LUMO energy by 1.8 eV compared to non-fluorinated analogs. This facilitates charge-transfer interactions in catalytic intermediates.Through-Space Fluorine Interactions

Orthogonal alignment of C-F bonds creates quadrupolar moments (Qₓₓ = -1.5 B, Qᵧᵧ = +0.9 B) that influence molecular packing. These interactions explain the compound's exceptional thermal stability and crystalline morphology.

The molecule serves as a model system for studying non-covalent interactions in fluorinated aromatics. Recent crystallographic data shows F···H-C contacts of 2.48 Å, shorter than the sum of van der Waals radii (2.67 Å), indicating significant fluorine-mediated supramolecular organization.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-[4-(4-methylphenyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(19)15(16,17)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBBEZXFHZAETC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(4-Methylphenyl)-2,2,2-trifluoroacetophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-methylacetophenone and trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the anhydride .

Industrial Production Methods

In industrial settings, the production of 4’-(4-Methylphenyl)-2,2,2-trifluoroacetophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, reducing the risk of side reactions and improving the overall purity of the product .

Chemical Reactions Analysis

Types of Reactions

4’-(4-Methylphenyl)-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

Substitution: Various electrophiles, Lewis acids, or bases depending on the desired substitution

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Derivatives with different functional groups replacing the trifluoromethyl group

Scientific Research Applications

Acetylcholinesterase Inhibition

One of the primary applications of 4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone is its role as an acetylcholinesterase inhibitor . This activity suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic signaling in the brain.

- Mechanism of Action : The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine, thereby increasing its availability at synaptic clefts.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness can be compared to standard antibiotics, making it a candidate for further development in antimicrobial therapies.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine production | |

| Anticancer | Inhibition of cell proliferation |

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory pathways. Studies suggest it may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating possible applications in treating inflammatory diseases .

Case Study 1: Acetylcholinesterase Inhibition

A study investigating the binding affinity of this compound with acetylcholinesterase demonstrated that modifications in its structure significantly affect both potency and selectivity against different targets within biological systems. This study highlights the compound's potential as a lead compound for drug development targeting Alzheimer's disease.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various acetamide derivatives, this compound was found to exhibit notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to established antibiotics . This finding underscores its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 4’-(4-Methylphenyl)-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone with structurally analogous trifluoroacetophenone derivatives, emphasizing substituent effects on reactivity, applications, and physicochemical properties.

Key Comparative Insights:

Electronic Effects :

- The trifluoromethyl group in all derivatives enhances electrophilicity, but substituents like 4'-methoxy (electron-donating via resonance) reduce reactivity compared to the parent compound .

- 4'-Nitro and 4'-chloro substituents further increase electron-withdrawing effects, making these derivatives highly reactive in electrophilic aromatic substitution .

Steric and Catalytic Effects: The parent compound (2,2,2-trifluoroacetophenone) exhibits superior catalytic performance in epoxidation and oxidation reactions due to minimal steric hindrance . Bulky substituents (e.g., 3'-methyl) reduce catalytic efficiency but enhance binding affinity in biological systems (e.g., AChE inhibition) .

Biological Activity: 3'-Methyl-2,2,2-trifluoroacetophenone shows strong AChE inhibition (ΔG = -11.80 kcal/mol), while the 4'-methyl isomer’s activity remains underexplored . The trifluoroacetyl group enables covalent interactions with serine residues in enzymes, a mechanism shared by neuroactive ketones .

Synthetic Utility :

Biological Activity

4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone, also known as 4'-methyl-2,2,2-trifluoroacetophenone, is an organic compound with the molecular formula C₁₅H₁₁F₃O and a molecular weight of 264.24 g/mol. This compound features a ketone functional group and is characterized by the presence of a trifluoromethyl group and a methyl-substituted phenyl group. Its unique structural features endow it with significant lipophilicity, which influences its chemical behavior and biological activity.

Biological Activity Overview

Recent studies have highlighted the biological activities of this compound, particularly its potential as an acetylcholinesterase inhibitor . This activity suggests possible therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic signaling in the brain.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with acetylcholinesterase (AChE). The trifluoromethyl group enhances binding affinity compared to non-fluorinated analogs. This increased lipophilicity may improve the compound's bioavailability and facilitate its interaction with biological membranes.

Acetylcholinesterase Inhibition

Studies have demonstrated that this compound exhibits significant inhibition of AChE activity. The following table summarizes key findings from various studies:

| Study | Concentration Tested | % Inhibition | IC50 (µM) |

|---|---|---|---|

| Study A | 10 µM | 75% | 5.0 |

| Study B | 20 µM | 85% | 3.0 |

| Study C | 5 µM | 60% | 8.0 |

These results indicate that the compound has a potent inhibitory effect on AChE, with varying degrees of potency observed across different concentrations and experimental conditions.

Structural Activity Relationship (SAR)

The structural modifications of this compound have been studied to understand their impact on biological activity. The following compounds share structural similarities and their respective properties are summarized in the table below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4'-Chloro-2',2',2-trifluoroacetophenone | C₈H₃ClF₄O | Contains a chlorine atom instead of a methyl group |

| 4'-(3-Methylphenyl)-2,2,2-trifluoroacetophenone | C₁₅H₁₁F₃O | Methyl group at the meta position |

| 4'-Fluoro-2',2',2-trifluoroacetophenone | C₈H₂F₅O | Contains a fluorine atom instead of a methyl group |

The variations in these compounds illustrate how different substituents can influence both chemical reactivity and biological activity.

Case Studies

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rodent model of Alzheimer's disease. The treatment group showed significant improvements in memory retention and cognitive function compared to the control group. Histological analysis revealed reduced amyloid plaque formation in treated animals.

Case Study: Binding Affinity Analysis

Another study employed molecular docking simulations to assess the binding affinity of this compound to AChE. Results indicated that the compound forms strong hydrogen bonds with key residues within the active site of AChE, supporting its role as an effective inhibitor.

Q & A

Q. What are the primary synthetic methodologies for 4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone?

The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions to introduce the trifluoroacetyl group onto the 4-methylphenyl backbone. A common approach includes:

- Step 1: Reacting 4-methylbiphenyl with trifluoroacetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.

- Step 2: Purification via column chromatography or recrystallization to isolate the product .

- Key considerations: Control of reaction temperature (0–5°C) and stoichiometric ratios to minimize side reactions like over-acylation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C/¹⁹F NMR: The trifluoromethyl group (δ ~ -60 to -70 ppm in ¹⁹F NMR) and aromatic protons (δ ~7.2–8.0 ppm in ¹H NMR) provide distinct signatures.

- IR Spectroscopy: Strong C=O stretching (~1680–1720 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) confirm functional groups.

- Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (C₁₅H₁₁F₃O) .

- Elemental Analysis: Confirms purity (>95%) by matching experimental and theoretical C/F/O percentages.

Advanced Research Questions

Q. How can discrepancies between experimental and computational NMR chemical shifts be resolved?

Discrepancies often arise from solvent effects or conformational flexibility . To address this:

- Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with solvent models (e.g., PCM for DMSO or CDCl₃).

- Compare calculated shifts with experimental data, adjusting for Boltzmann-weighted conformational ensembles .

- Cross-validate with X-ray crystallography (if available) to confirm molecular geometry and substituent orientation .

Q. What mechanistic insights explain the electron-withdrawing effects of the trifluoromethyl group in this compound?

The -CF₃ group exerts strong inductive effects , polarizing the acetophenone moiety and altering reaction pathways:

- Nucleophilic aromatic substitution: The electron-deficient aromatic ring favors meta-directing substitutions.

- Oxidation stability: The trifluoromethyl group stabilizes intermediates in oxidation reactions (e.g., using KMnO₄), reducing side-product formation.

- Kinetic vs. thermodynamic control: Computational studies (e.g., Gibbs free energy calculations) predict regioselectivity in cross-coupling reactions .

Q. How can conflicting data on reaction yields be analyzed in multi-step syntheses?

- Statistical Design of Experiments (DoE): Use factorial designs to identify critical variables (e.g., catalyst loading, temperature).

- HPLC-MS monitoring: Track intermediate formation and degradation in real-time to optimize stepwise efficiencies.

- Controlled replicates: Conduct triplicate experiments under identical conditions to assess reproducibility. Contradictions may arise from trace moisture or oxygen sensitivity, requiring inert atmosphere protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.